molecular formula C16H17N5O2 B2625949 N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2034606-23-8

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide

Cat. No. B2625949
CAS RN: 2034606-23-8
M. Wt: 311.345
InChI Key: HKMBDDQVTZLEBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, which are part of the structure of PAP-1, represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of PAP-1 includes an azetidine ring, which is a four-membered heterocycle. This ring is more stable than related aziridines due to a considerable ring strain .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction is relevant to the synthesis of PAP-1.

Scientific Research Applications

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines, including compounds like PAP-1 .

properties

IUPAC Name

N-[4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11(22)19-13-5-3-12(4-6-13)15(23)21-9-14(10-21)20-16-17-7-2-8-18-16/h2-8,14H,9-10H2,1H3,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMBDDQVTZLEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide

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